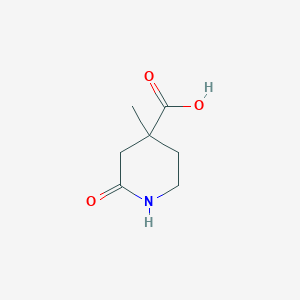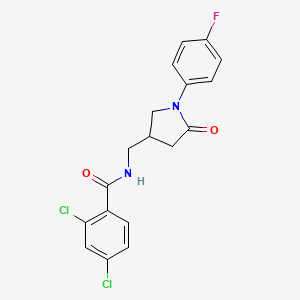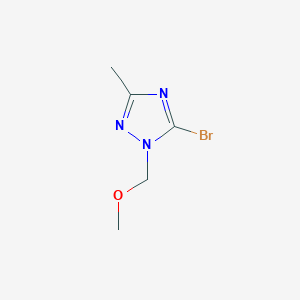![molecular formula C15H15ClN4O B2967901 2-(4-Chlorophenyl)-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}ethan-1-one CAS No. 2097918-74-4](/img/structure/B2967901.png)
2-(4-Chlorophenyl)-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-(4-Chlorophenyl)-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}ethan-1-one” is a complex organic molecule. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and an azetidine ring, which is a four-membered ring with one nitrogen atom .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through various organic reactions involving the formation of the pyrimidine and azetidine rings .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrimidine and azetidine rings, along with a phenyl ring substituted with a chlorine atom .Chemical Reactions Analysis
The chemical reactions involving this compound would likely involve the functional groups present in the molecule, such as the amine group and the carbonyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the functional groups present in the molecule. For example, the presence of the polar amine and carbonyl groups could influence the compound’s solubility .Wissenschaftliche Forschungsanwendungen
Microwave-assisted Synthesis
Microwave irradiation has been utilized for the efficient synthesis of 2-aminothiophene-3-carboxylic acid derivatives, leading to the formation of thieno[2,3-d]pyrimidin-4-one and its 4-chloro derivative. This method represents a rapid synthesis approach for pyrimidine derivatives, highlighting the compound's utility in heterocyclic chemistry (Hesse, Perspicace, & Kirsch, 2007).
Anticancer Activity
The compound N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide demonstrates marked inhibition against various human cancer cell lines, indicating promising anticancer activity. This finding underscores the potential of pyrimidine derivatives in cancer therapy (Huang et al., 2020).
Antimicrobial and Antitubercular Agents
Synthesis of pyrimidine-based thiazolidinones and azetidinones has been reported for their significant antibacterial, antifungal, and antitubercular activities. This research presents the compound's role in developing new therapeutic agents against infectious diseases (Patel, Desai, Desai, & Chikhalia, 2006).
Crystal Structure and Reactivity
Studies on rhenium(I) and (VII) complexes with cyclohex-1-enylolonium cation and bridging pyridyl derivatives have explored the coordination mode and reactivity of such compounds. These findings contribute to the understanding of chemical reactivity and the design of novel coordination compounds (Habarurema et al., 2019).
Antimicrobial and Anticancer Agents
Novel pyrazole derivatives with oxa/thiadiazolyl, pyrazolyl moieties, and pyrazolo[4,3-d]-pyrimidine derivatives have been synthesized and evaluated for their in vitro antimicrobial and anticancer activity, demonstrating the compound's versatility in medicinal chemistry (Hafez, El-Gazzar, & Al-Hussain, 2016).
Synthesis and Evaluation of Azetidinone Analogues
A series of pyrimidine-azetidinone analogues have been synthesized and tested for their antimicrobial, antitubercular, and antioxidant activities, highlighting the therapeutic potential of such compounds (Chandrashekaraiah et al., 2014).
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(4-chlorophenyl)-1-[3-(pyrimidin-4-ylamino)azetidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN4O/c16-12-3-1-11(2-4-12)7-15(21)20-8-13(9-20)19-14-5-6-17-10-18-14/h1-6,10,13H,7-9H2,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTEJCXPYEWYWEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CC2=CC=C(C=C2)Cl)NC3=NC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(E)-1-(4-benzhydrylpiperazino)-3-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-2-propen-1-one](/img/structure/B2967818.png)



![(E)-2-Cyano-N-methyl-3-(2-phenylimidazo[1,2-a]pyridin-3-yl)prop-2-enamide](/img/structure/B2967824.png)

![2-[(4-Fluorophenyl)methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2967826.png)

![1-(furan-2-ylmethyl)-4-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one](/img/structure/B2967830.png)

![2-Phenoxy-1-[2-(pyridin-3-ylmethylsulfanyl)-4,5-dihydroimidazol-1-yl]propan-1-one](/img/structure/B2967833.png)

![dimethyl (2E)-2-[1-[(3,4-dimethoxyphenyl)methylamino]ethylidene]butanedioate](/img/structure/B2967835.png)
![2-Phenoxy-N-(4-{5H,6H,7H-pyrrolo[1,2-A]imidazol-3-YL}phenyl)propanamide](/img/structure/B2967837.png)
